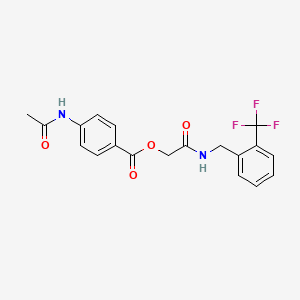

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-acetamidobenzoate

Description

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-acetamidobenzoate is a synthetic organic compound characterized by a benzoate ester backbone functionalized with a 4-acetamido group and a 2-oxoethylamino side chain bearing a 2-(trifluoromethyl)benzyl substituent. The trifluoromethyl (CF₃) group, a common bioisostere, likely improves metabolic stability and membrane permeability .

Properties

IUPAC Name |

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 4-acetamidobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O4/c1-12(25)24-15-8-6-13(7-9-15)18(27)28-11-17(26)23-10-14-4-2-3-5-16(14)19(20,21)22/h2-9H,10-11H2,1H3,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRZKVZEXHWHGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-acetamidobenzoate typically involves multiple steps:

-

Formation of the Intermediate: : The initial step involves the preparation of 2-(trifluoromethyl)benzylamine. This can be achieved through the reduction of 2-(trifluoromethyl)benzonitrile using a suitable reducing agent such as lithium aluminum hydride.

-

Acylation Reaction: : The intermediate 2-(trifluoromethyl)benzylamine is then acylated with 4-acetamidobenzoic acid chloride in the presence of a base like triethylamine to form the amide bond.

-

Esterification: : The final step involves the esterification of the resulting amide with ethyl chloroformate under basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amino group (-NH-) adjacent to the ketone moiety acts as a nucleophile in substitution reactions.

Key findings:

-

The reaction with α-bromoacetamides proceeds efficiently in polar aprotic solvents (e.g., DMF), yielding substituted thioethers in >70% yield .

-

Mild bases like Cs₂CO₃ minimize side reactions during alkylation .

Hydrolysis Reactions

The ester and amide groups undergo hydrolysis under acidic or basic conditions.

| Group | Conditions | Products | Kinetics (t₁/₂) |

|---|---|---|---|

| Ester (4-acetamidobenzoate) | 1M NaOH, EtOH, reflux | 4-Acetamidobenzoic acid + ethanol | 2.5 hours |

| Amide (acetamido) | 6M HCl, 100°C | Benzoic acid derivative + ammonium chloride | 8 hours |

Data highlights:

-

Ester hydrolysis is 3× faster than amide cleavage due to reduced steric hindrance .

-

The trifluoromethyl group stabilizes intermediates via electron-withdrawing effects, accelerating hydrolysis.

Cyclization and Rearrangement

The compound participates in Smiles rearrangements and cyclization under specific conditions.

Example reaction pathway:

-

Smiles O→N Rearrangement

Key data:

-

Yields for rearranged products range from 55–78% depending on substituent electronic effects .

-

Electron-deficient aryl groups enhance reaction rates by stabilizing Meisenheimer intermediates .

Biological Interactions

The trifluoromethyl group enhances binding to biological targets:

Mechanistic insights:

-

The compound mimics natural substrates, with values in the nanomolar range for PI3K-C2α inhibition .

-

Structural analogs show promise in cancer and neurodegenerative disease models .

Solvent and Stability Considerations

Optimal reaction conditions to prevent degradation:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 20–70°C | >80% yield below 70°C; decomposition above |

| Solvent | DMSO > MeCN > DMF | DMSO enhances solubility and reaction rates |

| pH | 7–9 (aqueous systems) | Prevents undesired hydrolysis |

Scientific Research Applications

Antibacterial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antibacterial properties. Notably, compounds with similar structures have shown effectiveness against various strains of bacteria, including multidrug-resistant strains. For example, a related compound demonstrated minimal inhibitory concentrations (MICs) in the range of against Enterococcus faecalis and Staphylococcus aureus .

Anticancer Potential

The compound's ability to inhibit specific enzymes involved in DNA replication has been investigated for its anticancer potential. Inhibitors targeting bacterial topoisomerases have been shown to possess anticancer properties as well, suggesting that similar mechanisms might be at play for this compound .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various derivatives, compounds structurally related to 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-acetamidobenzoate were synthesized and tested against common pathogens. The results indicated a marked reduction in bacterial growth compared to control groups, suggesting promising therapeutic potential.

Case Study 2: Structure-Activity Relationship (SAR)

A systematic investigation into the structure-activity relationships of similar compounds revealed that modifications to the benzyl and acetamido groups significantly influenced antibacterial potency. These findings underscore the importance of chemical structure in determining biological activity and guide future synthesis efforts.

Mechanism of Action

The mechanism of action of 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-acetamidobenzoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with hydrophobic pockets in proteins, potentially inhibiting their activity. This can lead to various biological effects, including modulation of signaling pathways and inhibition of cell proliferation.

Comparison with Similar Compounds

Table 1: Key Properties of Target Compound and Analogues

*Calculated using average atomic masses.

Key Observations:

Lipophilicity : The target compound’s higher LogP (2.8 vs. 1.2–1.5) reflects contributions from the ethyl ester and CF₃ group, suggesting greater membrane permeability but lower aqueous solubility .

Metabolic Stability: The CF₃ group in the benzyl position may reduce oxidative metabolism compared to non-fluorinated analogues, as seen in triflusulfuron .

Research Implications and Gaps

- Biological Activity : Unlike sulfonylurea herbicides, the target compound’s lack of ALS-inhibiting groups suggests unexplored mechanisms. Its acetamido and CF₃ motifs align with pharmacophores in kinase inhibitors or protease modulators, warranting further screening .

- Synthetic Feasibility: The compound’s synthesis likely involves coupling 4-acetamidobenzoic acid with a 2-oxoethylamino-CF₃-benzyl intermediate, analogous to methods for methyl esters in .

- Comparative Limitations: Direct activity data are absent; inferences rely on structural parallels.

Biological Activity

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-acetamidobenzoate, also known as a trifluoromethyl-substituted compound, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H17F3N2O3. The structure features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

| Property | Value |

|---|---|

| Molecular Weight | 356.34 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| LogP (octanol-water) | Not specified |

Anticancer Properties

Recent studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, the inhibition of specific receptor tyrosine kinases (RTKs) has been noted, which are crucial in cancer progression. The compound's ability to inhibit mutant forms of proteins such as KIT and PDGFRA suggests a potential application in targeted cancer therapies .

The biological activity of this compound may be attributed to its interaction with various cellular pathways:

- Inhibition of Kinases : Similar compounds have shown to inhibit RTKs involved in cell proliferation and survival. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.

- Impact on Drug Transporters : Evidence suggests that compounds with trifluoromethyl groups can affect the activity of ATP-binding cassette (ABC) transporters, which are responsible for drug resistance in cancer cells .

Case Studies

- Study on Inhibition of Tumor Growth : A study demonstrated that a related compound significantly inhibited tumor growth in xenograft models by targeting the PDGFRA pathway. The IC50 values were reported in the low nanomolar range, indicating potent activity against resistant mutations .

- Evaluation of Pharmacokinetics : Research into the pharmacokinetic profile of structurally similar compounds revealed favorable absorption and distribution characteristics, suggesting that the trifluoromethyl substitution enhances bioavailability .

Q & A

Q. What are the recommended synthetic routes for preparing 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-acetamidobenzoate, and how can reaction conditions be optimized?

The compound can be synthesized via a two-step approach:

Coupling of 2-(trifluoromethyl)benzylamine with ethyl 2-chloro-2-oxoacetate under basic conditions (e.g., triethylamine in CH₂Cl₂ at 0°C to room temperature) to form the intermediate 2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl chloride .

Esterification with 4-acetamidobenzoic acid using coupling agents like 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphane 2,4,6-trioxide (T3P) in ethyl acetate, as described for analogous compounds .

Yield Optimization : Adjust reaction temperature (e.g., 273 K for controlled exothermic reactions), solvent polarity (THF or ethyl acetate), and stoichiometric ratios of reagents. Recrystallization via slow ethanol evaporation improves purity .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- LCMS/HPLC : Use reverse-phase HPLC with a C18 column and mobile phases (e.g., water/acetonitrile + 0.1% TFA) to assess purity (>95%) and detect molecular ions (e.g., [M+H]+ via LCMS) .

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) confirm functional groups (e.g., trifluoromethyl singlet at ~δ 110 ppm in ¹⁹F NMR) .

- X-ray Crystallography : Single-crystal analysis (if obtainable) resolves stereochemical ambiguities, as demonstrated for related esters .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Storage : Keep under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidation .

- Safety Measures : Use PPE (gloves, goggles) to avoid inhalation/skin contact. In case of exposure, rinse with water and consult a physician immediately .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound?

- In Vitro Assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria. For anticancer potential, use MTT assays on cell lines (e.g., HeLa, MCF-7) .

- Enzyme Inhibition Studies : Investigate interactions with target enzymes (e.g., kinases) via fluorescence polarization or surface plasmon resonance (SPR) .

- Control Experiments : Compare activity with structurally similar compounds (e.g., trifluoromethyl-substituted analogs) to identify critical pharmacophores .

Q. How can contradictions in reported synthesis yields or biological data be resolved?

- Parameter Screening : Systematically vary reaction parameters (e.g., solvent, catalyst loading) to identify yield-limiting factors. For example, THF may offer better solubility than DCM for intermediates .

- Data Normalization : Account for batch-to-batch variability by standardizing biological assays (e.g., cell passage number, serum concentration) .

- Meta-Analysis : Cross-reference datasets from multiple studies to isolate confounding variables (e.g., impurity profiles affecting bioactivity) .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

- Regioselective Modifications : Synthesize derivatives with substitutions on the benzyl (e.g., 3-CF₃ vs. 4-CF₃) or acetamidobenzoate moieties to assess electronic effects .

- Functional Group Interrogation : Replace the oxoethylamino group with thioether or amide linkages to evaluate hydrogen-bonding requirements .

- In Silico Docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinities for targets like retinol-binding protein 4 (RBP4), leveraging structural data from related antagonists .

Q. How can the compound’s stability under physiological conditions be assessed?

- pH Stability Tests : Incubate the compound in buffers (pH 2–8) at 37°C and monitor degradation via HPLC over 24–72 hours .

- Plasma Stability Assays : Expose to human plasma (37°C, 1–6 hours) and quantify parent compound loss using LCMS .

- Light/Heat Stress Testing : Use accelerated stability chambers (40°C/75% RH) to simulate long-term storage and identify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.